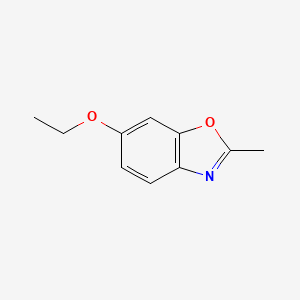

Benzoxazole, 6-ethoxy-2-methyl-

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are a cornerstone of modern chemical research. Benzoxazoles, as a prominent class of heterocycles, are frequently investigated for their diverse biological activities. ias.ac.insnmjournals.org Research into benzoxazole (B165842) derivatives like 6-ethoxy-2-methyl-benzoxazole is driven by the potential to discover new therapeutic agents, with studies exploring their antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The specific substitution pattern of an ethoxy group at the 6-position and a methyl group at the 2-position can significantly influence the molecule's electronic properties, solubility, and biological interactions. ontosight.ai

Historical Overview of Benzoxazole Chemistry

The study of benzoxazoles dates back over a century, with their synthesis and reactivity being a subject of interest for organic chemists. Traditionally, benzoxazoles are synthesized through the condensation reaction of 2-aminophenols with various carbonyl compounds such as carboxylic acids, aldehydes, or esters. nih.govrsc.org This fundamental reaction has been refined over the years, with the development of more efficient and environmentally friendly methods, including microwave-assisted synthesis and the use of green catalysts. rsc.org The versatility of the benzoxazole scaffold has allowed for the creation of a vast library of derivatives, each with potentially unique properties. organic-chemistry.orgnih.gov

Significance of Benzoxazole Scaffolds in Advanced Organic Synthesis

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry and advanced organic synthesis. organic-chemistry.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. organic-chemistry.orgias.ac.in The synthesis of substituted benzoxazoles is a primary focus for many research groups, as the introduction of different functional groups onto the benzoxazole core can modulate the compound's biological activity and physical properties. nih.govrsc.org The development of efficient synthetic routes, such as one-pot reactions and solid-phase synthesis, has further enhanced the accessibility and utility of these compounds in creating complex molecules. organic-chemistry.org

Unique Structural Features of Benzoxazole, 6-ethoxy-2-methyl- for Chemical Investigations

The specific structure of Benzoxazole, 6-ethoxy-2-methyl- offers several features of interest for chemical investigations. The fusion of the benzene (B151609) and oxazole (B20620) rings creates a rigid, planar system that is aromatic and relatively stable. acs.org The presence of the ethoxy group at the 6-position and the methyl group at the 2-position introduces specific electronic and steric effects. The ethoxy group, being an electron-donating group, can influence the electron density of the aromatic system, which in turn can affect its reactivity in electrophilic substitution reactions. acs.org The methyl group at the 2-position can also impact the molecule's interaction with biological targets. These substitutions provide specific sites for further functionalization, allowing chemists to systematically modify the structure to probe structure-activity relationships. ontosight.ai

While specific experimental spectroscopic data for Benzoxazole, 6-ethoxy-2-methyl- is not widely available in the reviewed literature, the following tables provide representative data for closely related benzoxazole structures. This information is valuable for understanding the expected spectral characteristics of the target compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzoxazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Methylbenzoxazole (B1214174) | CDCl₃ | 7.61−7.58 (m, 1H, ArH), 7.42−7.40 (m, 1H, ArH), 7.24−7.21 (m, 2H, ArH), 2.59 (s, 3H, CH₃) | 163.6, 150.8, 141.4, 124.5, 124.0, 119.3, 110.2, 14.5 | ias.ac.in |

| 6-Methoxy-2-methylbenzoxazole | - | No specific data found | No specific data found | - |

Note: The spectral data for 6-methoxy-2-methylbenzoxazole, a close analog, was not available in the searched literature. The data for 2-methylbenzoxazole provides a baseline for the core structure's signals.

Table 2: Representative Mass Spectrometry Data for Benzoxazole Derivatives

| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |

| 2-Methylbenzoxazole | HRMS | 133.0525 | ias.ac.in |

Table 3: Representative Infrared (IR) Spectroscopy Data for Benzoxazole Derivatives

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo[e] ontosight.ainih.govoxazine | The FT-IR spectrum is available but specific peak values are not detailed in the abstract. | researchgate.net |

Note: The IR data is for a related benzoxazine (B1645224) structure, which shares the ethoxy-substituted benzene ring.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5078-08-0 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-ethoxy-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C10H11NO2/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 |

InChI Key |

FYCFXXLMUULXIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(O2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzoxazole, 6 Ethoxy 2 Methyl and Its Analogues

Classical and Conventional Cyclization Strategies

Traditional methods for constructing the benzoxazole (B165842) ring system remain fundamental in organic synthesis. These strategies typically involve the condensation of a 2-aminophenol (B121084) derivative with a suitable electrophilic partner, followed by cyclization.

Condensation of 2-Aminophenol Derivatives with Carboxylic Acids and Derivatives

A primary and well-established method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides and esters. rsc.orgnih.govnih.govnih.govnih.gov This approach is versatile and allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.

The reaction between a 2-aminophenol and a carboxylic acid typically requires a dehydrating agent or high temperatures to facilitate the cyclization. Common catalysts include polyphosphoric acid (PPA) and methanesulfonic acid/silica (B1680970) gel. nih.gov For instance, the condensation of o-aminothiophenols with various carboxylic acids using a MeSO3H/SiO2 system at 140°C has been shown to produce 2-substituted benzothiazoles in good yields. nih.gov While this example pertains to the sulfur analogue, the principle is directly applicable to benzoxazole synthesis.

Alternatively, acyl chlorides can be used in the presence of a base to achieve the acylation of the amino group, followed by cyclization. nih.gov An eco-friendly protocol has been developed using a dual acidic (Hf-BTC) catalyst for the reaction between 2-aminophenol and benzoyl chloride under microwave irradiation and solvent-free conditions, yielding 2-phenyl benzoxazole derivatives. rsc.org Another efficient method utilizes a KF–Al2O3 catalyst for the reaction of 2-aminophenol with acid derivatives in acetonitrile (B52724) at room temperature. nih.gov

| Catalyst/Reagent | Conditions | Substrates | Product | Yield (%) | Reference |

| PPA | 170–250 °C | 2-Aminophenol, Naphthyridine-3-carboxylic acids | Naphthyridine-benzoxazole derivatives | 10–60 | nih.gov |

| MeSO3H/SiO2 | 140 °C, 2–12 h | 2-Aminothiophenol, Carboxylic acids | 2-Substituted benzothiazoles | 70–92 | nih.gov |

| Hf-BTC | 120 °C, 15 min, MW, solvent-free | 2-Aminophenol, Benzoyl chloride | 2-Phenyl benzoxazole derivatives | 30–85 | rsc.org |

| KF–Al2O3 | Room temp, 45–90 min, MeCN | 2-Aminophenol, Acid derivatives | 2-Substituted benzoxazoles | 83–95 | nih.gov |

Condensation of 2-Aminophenol Derivatives with Aldehydes and Ketones

The condensation of 2-aminophenols with aldehydes is one of the most popular and straightforward methods for synthesizing 2-aryl and 2-alkyl benzoxazoles. rsc.orgnih.govnih.govresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. nih.gov A variety of catalysts and oxidizing agents have been employed to promote this transformation, including metal catalysts, ionic liquids, and green oxidants. rsc.orgnih.gov

For example, a green and efficient method utilizes samarium triflate as a reusable acid catalyst in an aqueous medium for the reaction between o-amino(thio)phenols and aldehydes. organic-chemistry.org Another approach employs a magnetic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation, affording benzoxazole derivatives in good yields with short reaction times. nih.govresearchgate.net The use of fly ash as a solid catalyst has also been reported for the synthesis of 2-phenyl substituted benzoxazoles from 2-aminophenol and substituted aldehydes. nih.gov The proposed mechanism involves the activation of the aldehyde by the catalyst, formation of an imine intermediate, cyclization, and subsequent aerial oxidation. nih.gov

| Catalyst/Reagent | Conditions | Substrates | Product | Yield (%) | Reference |

| Samarium triflate | Mild, aqueous medium | o-Amino(thio)phenols, Aldehydes | Benzoxazoles/Benzothiazoles | - | organic-chemistry.org |

| LAIL@MNP | 70 °C, 30 min, solvent-free, sonication | 2-Aminophenol, Benzaldehyde (B42025) | 2-Phenylbenzoxazole (B188899) | 82 | researchgate.net |

| Fly ash | 111 °C, Toluene | 2-Aminophenol, Substituted aldehydes | 2-Aryl benzoxazoles | - | nih.gov |

| Cu2O | Room temp, 2–5 h, DMSO | 2-Aminophenol, Substituted aryl aldehydes | 2-Substituted benzoxazoles | 70–95 | nih.gov |

| TiO2–ZrO2 | 60 °C, 15–25 min, Acetonitrile | 2-Aminophenol, Aromatic aldehydes | 2-Aryl benzoxazoles | 83–93 | rsc.orgnih.gov |

The condensation with ketones, particularly β-diketones, also provides a route to 2-substituted benzoxazoles. nih.govorganic-chemistry.org A combination of a Brønsted acid and CuI has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Cyclization of 2-Aminophenol Derivatives with Orthoesters

The reaction of 2-aminophenol derivatives with orthoesters is another classical method for the synthesis of 2-substituted benzoxazoles. nih.govrsc.orgorganic-chemistry.orgresearchgate.net This method is particularly useful for the preparation of 2-alkyl and 2-aryl benzoxazoles. The reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient and versatile approach to a variety of heterocyclic compounds, including benzoxazoles. organic-chemistry.org This methodology allows for the creation of libraries of heterocycles with diverse functionalities. organic-chemistry.org

| Reagent | Conditions | Substrates | Product | Reference |

| Functionalized Orthoesters | - | Ortho-substituted anilines | Benzoxazole derivatives | organic-chemistry.org |

Synthesis from Schiff Bases

The synthesis of benzoxazoles can also be achieved through the cyclization of pre-formed Schiff bases. nih.govnih.govacs.orgrsc.orgrsc.org These Schiff bases are typically prepared by the condensation of a 2-aminophenol derivative with an aldehyde. nih.govacs.org The subsequent cyclization can be promoted by various reagents and conditions. For example, the cyclocondensation of Schiff bases with NaCN has been used to synthesize 2-(3,4-disubstituted phenyl)benzoxazole derivatives. nih.gov This study highlighted the use of sustainable methods like microwave and ultrasound assistance, which significantly reduced reaction times compared to conventional methods. nih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| Schiff bases (from 2-aminophenol and aldehydes) | NaCN, Conventional or sustainable methods (MW, US) | 2-(3,4-disubstituted phenyl)benzoxazole derivatives | nih.gov |

Amide Transformation Strategies for 2-Substituted Benzoxazoles

A more recent and versatile approach involves the transformation of amides for the synthesis of 2-substituted benzoxazoles. nih.govmdpi.comresearchgate.net One such method utilizes the electrophilic activation of tertiary amides with triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine. nih.govmdpi.comresearchgate.net This cascade reaction involves the activation of the amide carbonyl group, followed by nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination to yield the desired benzoxazole derivative. nih.govmdpi.com This method is notable for its mild conditions and broad substrate scope, allowing for the synthesis of a wide range of functionalized benzoxazoles. nih.govmdpi.comresearchgate.net The proposed mechanism starts with the reaction of the amide with Tf2O to form an amidinium salt intermediate, which is then attacked by the 2-aminophenol. nih.gov

| Reagents | Conditions | Substrates | Product | Yield (%) | Reference |

| Tf2O, 2-Fluoropyridine | Room temperature, 1 h | Tertiary amides, 2-Aminophenols | 2-Substituted benzoxazoles | up to 95% | mdpi.com |

Oxidative Cyclization Reactions

Oxidative cyclization represents a significant class of reactions for benzoxazole synthesis. nih.govorganic-chemistry.orgnih.gov These methods often involve the in situ formation of a reactive intermediate that undergoes cyclization under oxidative conditions. A variety of oxidizing agents and catalytic systems have been developed to facilitate these transformations.

An iron-catalyzed oxidative coupling/cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature has been reported. nih.gov This method utilizes an inexpensive iron(III) catalyst. nih.gov Another approach involves the oxidative cyclization of phenolic Schiff bases. nih.gov Elemental sulfur has been used as an excellent oxidant for the coupling of o-aminophenols and ketones to provide 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org Furthermore, an iron-catalyzed hydrogen transfer strategy enables the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org

| Catalyst/Oxidant | Conditions | Substrates | Product | Reference |

| Iron(III) catalyst | Room temperature | Phenol derivatives, Benzoyl aldehyde oximes | Benzoxazoles | nih.gov |

| Elemental sulfur | Mild conditions | o-Aminophenols, Ketones | 2-Alkylbenzoxazoles | organic-chemistry.org |

| Iron catalyst | - | o-Hydroxynitrobenzenes, Alcohols | 2-Substituted benzoxazoles | organic-chemistry.org |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have provided a toolbox of innovative techniques that overcome the limitations of classical methods, which often involve harsh conditions and hazardous reagents. ijpbs.com These modern approaches include the use of alternative energy sources like microwave and ultrasound, as well as the implementation of solvent-free, aqueous, or green solvent conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique, utilizing microwave energy to heat reactions directly and efficiently. ijpbs.comjetir.org This method dramatically reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating. jetir.org The synthesis of benzoxazoles is particularly amenable to microwave irradiation, typically involving the condensation of 2-aminophenols with various carbonyl compounds. ijpbs.comjetir.org

A common strategy involves the one-pot cyclocondensation of 2-aminophenols and aldehydes. For instance, various 2,5-disubstituted benzoxazole derivatives have been successfully synthesized in good yields (67-90%) by the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes. orgchemres.org This reaction proceeds under solvent-free conditions using iodine as the oxidant. orgchemres.org The optimized conditions for a model reaction to form 5-methyl-2-phenylbenzoxazole (B172918) involved irradiating the reactants at 120°C for 10 minutes, achieving an 85% yield. orgchemres.org Another effective protocol uses phenyliodine bis(trifluoroacetate) (PIFA) to promote the cyclocondensation of 2-aminophenols with aldehydes under microwave irradiation, also affording products in good to excellent yields.

The table below summarizes representative conditions for the microwave-assisted synthesis of benzoxazole analogues.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| 2-Amino-4-methylphenol, Benzaldehyde | I₂, K₂CO₃ | Solvent-Free | 120°C, 10 min | 85% | orgchemres.org |

| 2-Aminophenols, Aldehydes | PIFA | Not specified | Microwave | Good to Excellent |

Ultrasound-Assisted Synthesis Protocols

A green and efficient method for the synthesis of benzoxazole derivatives employs a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation. jetir.org The reaction between 2-aminophenol and benzaldehyde to form 2-phenylbenzoxazole was optimized by sonicating the mixture at 70°C for 30 minutes, achieving high conversion rates. jetir.org A key advantage of this protocol is the easy separation and reusability of the magnetic catalyst. jetir.org

Ultrasound has also been effectively used in the synthesis of various heterocyclic compounds, demonstrating its broad applicability. researchgate.netgoogle.comresearchgate.netacs.org For example, a series of 4-alkoxy-2-methylquinolines were rapidly synthesized in 15 minutes using ultrasound energy in an open vessel system, yielding products with high purity. google.com While not a direct synthesis of the target compound, these examples highlight the power of sonochemistry in accelerating heterocyclic ring formation, a key step in benzoxazole synthesis.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. ijpbs.com Solvent-free, or solid-state, reactions have gained significant attention for the synthesis of benzoxazoles. ijpbs.com These reactions can be promoted by various energy inputs, including microwave irradiation, ultrasound, or mechanical grinding.

Several catalytic systems have been developed for the solvent-free synthesis of benzoxazoles. One notable method involves the reaction of acyl chlorides with o-substituted aminoaromatics using a catalytic amount of silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂). researchgate.net This protocol is characterized by a simple workup procedure, high yields, and the use of an inexpensive, reusable, and eco-friendly catalyst. researchgate.net Similarly, a phosphonium (B103445) acidic ionic liquid has been employed as a recyclable catalyst for the reaction of 2-aminophenol with aryl aldehydes under solvent-free conditions at 100°C, producing a wide range of derivatives in 65–96% yield. organic-chemistry.org

The combination of solvent-free conditions with microwave assistance is particularly potent, as seen in the iodine-mediated synthesis of 2,5-disubstituted benzoxazoles mentioned previously, which offers mild conditions, short reaction times, and good yields. orgchemres.org

Aqueous Media and Green Solvent Utilization

Replacing traditional organic solvents with water or other green solvents like ethanol, glycerol, or polyethylene (B3416737) glycol (PEG) is another cornerstone of sustainable chemistry. ijpbs.comorgchemres.orgorganic-chemistry.org Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost.

An efficient synthesis of benzoxazoles and benzothiazoles has been reported using samarium triflate as a reusable acid catalyst in an aqueous medium under mild conditions. organic-chemistry.org Another green approach uses copper sulfate (B86663) as a catalyst for the synthesis of benzoxazole-2-thiol derivatives in water or glycerol, which can be accelerated by ultrasound irradiation. orgchemres.org Researchers have also developed a simple condensation of 2-aminophenol with various acids in ethanol, a biodegradable solvent, using ammonium (B1175870) chloride as a catalyst at 80-90°C. jetir.orgjetir.org

Polyethylene glycol (PEG), specifically PEG-400, has been identified as an effective and recyclable green solvent for the synthesis of benzoxazole derivatives at 80-85°C, offering mild reaction conditions and excellent yields. organic-chemistry.org These methods demonstrate a clear trend towards adopting environmentally safer solvent systems for heterocyclic synthesis. ijpbs.com

Mechanochemical Synthesis Techniques

Mechanochemistry involves inducing chemical reactions by mechanical force, such as grinding or milling, often in the absence of a solvent. ijpbs.com This technique is a prime example of a green synthetic method, minimizing waste and energy consumption.

A notable mechanochemical approach for synthesizing benzoxazole derivatives involves the grindstone method. organic-chemistry.org In this protocol, 2-aminophenol and a substituted benzaldehyde are ground together in a mortar and pestle at room temperature with strontium carbonate (SrCO₃) as a catalyst. organic-chemistry.org This solvent-free method is characterized by a very short reaction time (20 minutes), high yields, and the use of a reusable catalyst, making it an exceptionally eco-friendly option. organic-chemistry.org Another reported strategy uses recyclable ZnO nanoparticles in a ball-milling process to achieve the solvent-free synthesis of 2-aryl benzoxazoles. ijpbs.com

Catalytic Strategies in Benzoxazole, 6-ethoxy-2-methyl- Synthesis

The choice of catalyst is pivotal in modern synthetic routes for benzoxazoles, influencing reaction efficiency, selectivity, and sustainability. A wide array of catalysts, from simple acids and bases to complex metal-organic frameworks and nanoparticles, have been employed.

The table below provides a summary of various catalysts used in the synthesis of benzoxazole analogues, highlighting the diversity of available strategies.

| Catalyst | Synthetic Method | Key Advantages | Reference(s) |

| Iodine (I₂) / PIFA | Microwave-Assisted | Metal-free, efficient oxidation | orgchemres.org |

| LAIL@MNP | Ultrasound-Assisted, Solvent-Free | Recyclable magnetic catalyst, green conditions | jetir.org |

| NaHSO₄-SiO₂ | Solvent-Free | Inexpensive, reusable, heterogeneous catalyst | researchgate.net |

| Strontium Carbonate (SrCO₃) | Mechanochemical (Grinding) | Eco-friendly, rapid, solvent-free at room temp. | organic-chemistry.org |

| Samarium Triflate | Aqueous Media | Reusable, water-tolerant Lewis acid | organic-chemistry.org |

| Copper (I) Iodide (CuI) | Conventional Heating | Co-catalyst with Brønsted acid, mild conditions | |

| Phosphonium Acidic Ionic Liquid | Solvent-Free | Recyclable, efficient for various aldehydes | organic-chemistry.org |

| PEG-400 | Green Solvent | Acts as a recyclable solvent and promoter | organic-chemistry.org |

| Ammonium Chloride (NH₄Cl) | Conventional Heating (Ethanol) | Inexpensive, simple procedure | jetir.orgjetir.org |

| ZnO Nanoparticles | Mechanochemical (Ball-Milling) | Recyclable, solvent-free | ijpbs.com |

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Cu, Pd, Ag)

Metal catalysts, particularly those based on copper, palladium, and silver, have become indispensable tools in the synthesis of benzoxazoles. These catalysts facilitate key bond-forming reactions, often under milder conditions and with higher efficiency than traditional methods.

Copper-catalyzed reactions are widely employed for the formation of the benzoxazole ring. A general and effective method involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org The combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand has proven to be an optimal catalytic system for this transformation. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, with the oxidative addition of the ortho-haloanilide to the copper center being the rate-determining step. organic-chemistry.org The reactivity of the starting material follows the order I > Br > Cl. organic-chemistry.org Furthermore, copper(II) oxide nanoparticles have been utilized as a heterogeneous and recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org This ligand-free approach offers the advantage of easy catalyst recovery and reuse without a significant loss of activity. organic-chemistry.org Another notable copper-catalyzed method is the conversion of bisaryloxime ethers to 2-arylbenzoxazoles, which involves a cascade C-H functionalization and C-N/C-O bond formation. organic-chemistry.org A combination of a Brønsted acid and CuI can also effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.orgacs.org This method tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. organic-chemistry.orgacs.org

Palladium catalysts also play a crucial role in modern benzoxazole synthesis. Palladium-catalyzed aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure, provides a one-pot route to 2-(hetero)aryl or 2-styryl benzoxazoles with broad substrate scope. organic-chemistry.org Additionally, well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complexes have been shown to effectively catalyze the direct C-H bond arylation of benzoxazoles with aryl chlorides, yielding 2-aryloxazole derivatives. organic-chemistry.org

While less common than copper and palladium, silver has also found application in benzoxazole synthesis, often in combination with other catalytic systems or as a promoter for specific transformations.

Table 1: Overview of Metal-Catalyzed Benzoxazole Synthesis

Metal Catalyst Starting Materials Key Features Reference Copper(I) iodide/1,10-phenanthroline o-haloanilides General method, proceeds via Cu(I)/Cu(III) cycle. organic-chemistry.org Copper(II) oxide nanoparticles o-bromoaryl derivatives Heterogeneous, recyclable, ligand-free. organic-chemistry.org Copper(II) catalyst bisaryloxime ethers Cascade C-H functionalization and C-N/C-O bond formation. organic-chemistry.org Brønsted acid/Copper(I) iodide 2-aminophenols and β-diketones Tolerates various substituents. organic-chemistry.orgacs.org Palladium catalyst Aryl/vinyl bromides and 2-aminophenols One-pot aminocarbonylation and cyclization. organic-chemistry.org NHC-Pd(II)-Im complex Benzoxazoles and aryl chlorides Direct C-H arylation. organic-chemistry.org

Nanocatalyst Applications

The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net In the context of benzoxazole synthesis, various nanocatalysts have been developed to provide efficient and environmentally friendly routes.

Magnetic nanoparticles, in particular, offer the advantage of easy separation and recyclability using an external magnet. For instance, Fe3O4@SiO2-SO3H nanoparticles have been employed as a reusable heterogeneous catalyst for the condensation reaction of 2-aminophenols with aromatic aldehydes to produce 2-arylbenzoxazoles. ajchem-a.com This method proceeds under solvent-free conditions and at a relatively low temperature of 50°C, offering high yields and short reaction times. ajchem-a.com Similarly, copper(II) ferrite (B1171679) nanoparticles have proven effective for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides, with the catalyst being recyclable for multiple runs without significant loss of activity. organic-chemistry.org

Other notable nanocatalysts include a palladium-supported [SMNP@GLP][Cl] nanocatalyst for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes. rsc.org This reaction proceeds in the presence of oxygen and a base, affording good to excellent yields. rsc.org Thin-layered nano h-BN/fl-G films have also been utilized as an active catalyst for benzoxazole synthesis, although this method has shown limitations in terms of yield and substrate scope. rsc.org Furthermore, a magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been successfully used for benzoxazole synthesis in water under reflux conditions, providing high yields in a short timeframe. rsc.org

The application of nanocatalysts not only improves the efficiency and sustainability of benzoxazole synthesis but also aligns with the principles of green chemistry by minimizing waste and facilitating catalyst reuse. researchgate.netajchem-a.com

Table 2: Examples of Nanocatalysts in Benzoxazole Synthesis

Nanocatalyst Reaction Type Key Advantages Reference Fe3O4@SiO2-SO3H Condensation of 2-aminophenols and aldehydes Solvent-free, low temperature, magnetically recyclable. ajchem-a.com Copper(II) ferrite nanoparticles Cyclization of N-(2-halophenyl)benzamides Heterogeneous, magnetically recoverable, recyclable. organic-chemistry.org Palladium-supported [SMNP@GLP][Cl] One-pot synthesis from 2-aminophenol and aldehydes Good to excellent yields. rsc.org [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] Synthesis from 2-aminophenol and aldehydes in water High yield, short reaction time, recyclable. rsc.org

Ionic Liquid and Lewis Acidic Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as green and versatile alternatives to traditional organic solvents and catalysts in chemical synthesis. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them highly attractive for various organic transformations, including the synthesis of benzoxazoles. researchgate.netresearchgate.net

Brønsted acidic ionic liquids have been shown to be effective catalysts for the condensation of 2-aminophenols with aldehydes to form benzoxazoles. nih.govacs.org For example, a Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (B98303) (TEOS), acts as a reusable heterogeneous catalyst for this reaction under solvent-free conditions. acs.orgnih.govnih.gov This method offers high yields and the catalyst can be easily recovered and reused for several cycles without a significant drop in activity. acs.orgnih.govnih.gov Another approach utilizes a Brønsted acidic ionic liquid gel catalyst for the condensation and aromatization of 2-aminophenols and aldehydes at elevated temperatures, also providing high yields and a recyclable catalyst system. nih.gov

Lewis acidic ionic liquids have also been successfully employed. A magnetic nanomaterial Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) has been used for the synthesis of benzoxazole derivatives through the condensation of 2-aminophenols and aldehydes. rsc.org This reaction is carried out under solvent-free conditions with sonication, leading to moderate to high yields in a short reaction time. rsc.orgnih.gov The magnetic nature of the catalyst allows for easy separation and reuse. rsc.orgnih.gov Furthermore, [EMIM]AlCl4, a Lewis acidic ionic liquid, has been used to catalyze the synthesis of benzimidazole (B57391) derivatives, a related class of heterocycles, suggesting its potential applicability to benzoxazole synthesis as well. researchgate.net

The use of ionic liquids in benzoxazole synthesis offers several advantages, including improved reaction rates, easier product isolation, and the potential for catalyst recycling, all of which contribute to more sustainable chemical processes. researchgate.netresearchgate.net

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in organic synthesis, primarily due to the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. This approach aligns with the principles of green chemistry by reducing waste and improving economic viability. In the synthesis of benzoxazoles, a variety of heterogeneous catalysts have been developed and successfully applied.

One notable example is the use of metal oxides as catalysts. For instance, copper(II) oxide nanoparticles have been utilized as a ligand-free, heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org This catalyst can be recovered and reused multiple times without a significant decrease in its catalytic activity. organic-chemistry.org Similarly, a mixed metal oxide, TiO2–ZrO2, has been reported as an efficient catalyst for the synthesis of 2-aryl benzoxazole derivatives from the reaction of 2-aminophenols and aromatic aldehydes. rsc.org This method is characterized by short reaction times, high yields, and the use of an environmentally benign catalyst. rsc.org

Supported catalysts are another important class of heterogeneous catalysts. A magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been employed for the synthesis of benzoxazoles in water, offering high yields and easy magnetic separation for reuse. rsc.org Furthermore, a Brønsted acidic ionic liquid gel, formed by immobilizing the ionic liquid on a silica support (TEOS), serves as a reusable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. acs.orgnih.govnih.gov

The development of novel heterogeneous catalysts continues to be an active area of research, with a focus on improving catalyst stability, activity, and selectivity for the synthesis of benzoxazoles and other valuable heterocyclic compounds. dntb.gov.ua

Table 3: Selected Heterogeneous Catalysts for Benzoxazole Synthesis

Catalyst Starting Materials Reaction Conditions Key Advantages Reference Copper(II) oxide nanoparticles o-bromoaryl derivatives DMSO, air Recyclable, ligand-free organic-chemistry.org TiO2–ZrO2 2-aminophenols and aromatic aldehydes Acetonitrile, 60 °C Short reaction time, high yield, green catalyst rsc.org [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] 2-aminophenols and aldehydes Water, reflux High yield, short reaction time, magnetically recyclable rsc.org Brønsted acidic ionic liquid gel (on TEOS) 2-aminophenols and aldehydes Solvent-free, 130 °C High yield, reusable acs.orgnih.govnih.gov

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions have become powerful strategies in modern organic synthesis due to their high efficiency, atom economy, and operational simplicity. These approaches allow for the construction of complex molecules, such as benzoxazoles, in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

Several one-pot procedures for benzoxazole synthesis have been developed. For example, a sequential one-pot synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles involves an initial palladium-catalyzed aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org This methodology exhibits a broad substrate scope and provides good yields. organic-chemistry.org Another versatile one-pot approach is the domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides, catalyzed by copper(I) iodide and 1,10-phenanthroline under microwave irradiation, which complements traditional methods that start from 2-aminophenols. organic-chemistry.org

Multicomponent reactions (MCRs) are a subset of one-pot reactions where three or more reactants are combined to form a product that contains significant portions of all the starting materials. An environmentally friendly MCR for the synthesis of isoxazol-5-one and pyrazol-3-one derivatives has been developed using a g-C3N4·OH nanocomposite as a catalyst, highlighting the potential of MCRs in heterocyclic synthesis. researchgate.net While this specific example does not directly produce benzoxazoles, the principles are applicable to their synthesis. The development of MCRs for benzoxazole synthesis is an active area of research, aiming to create highly efficient and convergent synthetic routes. researchgate.net

The use of one-pot and multicomponent strategies not only streamlines the synthesis of benzoxazoles but also aligns with the goals of green chemistry by reducing solvent usage, energy consumption, and waste generation. researchgate.netresearchgate.net

Mechanistic Investigations of Benzoxazole Formation Reactions

Understanding the reaction mechanisms underlying benzoxazole formation is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. Various studies have shed light on the intricate pathways involved in these cyclization reactions.

A general mechanism for benzoxazole synthesis from 2-aminophenol and an aldehyde involves the initial formation of a Schiff base (imine) intermediate through the condensation of the amino group of the 2-aminophenol with the carbonyl group of the aldehyde. rsc.orgacs.org This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate. acs.org Subsequent dehydration and aromatization, often facilitated by an oxidant or catalyst, yield the final benzoxazole product. acs.org

In metal-catalyzed reactions, the mechanism can be more complex. For instance, in the copper-catalyzed cyclization of ortho-haloanilides, the proposed mechanism involves an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold. organic-chemistry.org The rate-determining step is believed to be the oxidative addition of the starting material to the copper catalyst. organic-chemistry.org

For reactions catalyzed by Brønsted acidic ionic liquids, the mechanism is thought to begin with the protonation of the carbonyl oxygen of the aldehyde by the acidic catalyst. acs.org This activation facilitates the nucleophilic attack by the amino group of the 2-aminophenol, leading to the formation of an intermediate that then dehydrates to an imine. acs.org The acidic catalyst also promotes the subsequent cyclization and aromatization steps. acs.org

Mechanistic studies often employ a combination of experimental techniques, such as monitoring reaction progress by spectroscopy and isolating intermediates, as well as computational methods like Density Functional Theory (DFT) to model reaction pathways and transition states. acs.org These investigations provide valuable insights into the roles of catalysts, solvents, and substituents in influencing the course and efficiency of benzoxazole formation. acs.orguab.cat A deeper understanding of these mechanisms will undoubtedly pave the way for the development of even more sophisticated and effective synthetic methodologies in the future.

Table 4: Chemical Compounds Mentioned

Compound Name Benzoxazole, 6-ethoxy-2-methyl- Copper(I) iodide 1,10-phenanthroline Copper(II) oxide 2-aminophenol β-diketone Palladium N-heterocyclic carbene (NHC) Silver Fe3O4@SiO2-SO3H Copper(II) ferrite N-(2-halophenyl)benzamide [SMNP@GLP][Cl] h-BN/fl-G [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate Tetraethyl orthosilicate (TEOS) [EMIM]AlCl4 TiO2–ZrO2 g-C3N4·OH isoxazol-5-one pyrazol-3-one

Chemical Transformations and Derivatization Strategies of Benzoxazole, 6 Ethoxy 2 Methyl

Functionalization of the Benzoxazole (B165842) Ring System

The benzoxazole ring is a unique heterocyclic system characterized by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. This arrangement influences the reactivity of the entire molecule, presenting distinct opportunities for functionalization on both the benzene and oxazole moieties.

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For 6-ethoxy-2-methylbenzoxazole, the primary sites for electrophilic attack are predicted to be the C5 and C7 positions, which are ortho and para to the activating ethoxy group.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on 6-ethoxy-2-methylbenzoxazole

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-ethoxy-2-methylbenzoxazole |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethoxy-2-methylbenzoxazole |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-6-ethoxy-2-methylbenzoxazole |

| Sulfonation | SO₃, H₂SO₄ | 6-Ethoxy-2-methylbenzoxazole-5-sulfonic acid |

Reactions at the Oxazole Ring (e.g., at C2 position)

The C2 position of the oxazole ring is a key site for functionalization. The 2-methyl group in the title compound is particularly reactive due to the influence of the adjacent ring nitrogen. The protons of the 2-methyl group are acidic and can be deprotonated by a strong base to form a nucleophilic carbanion. This intermediate can then react with various electrophiles.

One of the most significant reactions involving the 2-methyl group is its condensation with aldehydes to form styryl derivatives. This reaction is often catalyzed by an acid or a base. Additionally, the C2 position can be functionalized through direct C-H activation methodologies, although this is a more advanced and less commonly employed strategy for this specific substitution pattern. mdpi.com

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of 6-ethoxy-2-methylbenzoxazole is crucial for the synthesis of well-defined derivatives. The inherent directing effects of the substituents provide a primary level of control. For instance, electrophilic substitutions will preferentially occur on the benzene ring at positions activated by the ethoxy group.

For more precise control, directed ortho-metalation (DoM) strategies can be envisioned. While the ethoxy group is not a classical directing group for DoM, the nitrogen atom of the oxazole ring could potentially direct lithiation to the C7 position. Subsequent reaction with an electrophile would introduce a substituent at this specific site. The development of regioselective methods is an active area of research in heterocyclic chemistry. rsc.org

Derivatization of Peripheral Substituents

The ethoxy and methyl groups attached to the benzoxazole core are not merely passive substituents; they offer valuable handles for further chemical modifications.

Transformations of the 6-Ethoxy Group

The 6-ethoxy group can be transformed into other functional groups, most notably a hydroxyl group through ether cleavage. This reaction is typically achieved using strong acids such as HBr or BBr₃. The resulting 6-hydroxy-2-methylbenzoxazole is a valuable intermediate that can undergo a range of reactions, including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions.

Table 2: Representative Transformations of the 6-Ethoxy Group

| Reaction | Reagents | Product |

|---|---|---|

| Ether Cleavage | HBr or BBr₃ | 6-Hydroxy-2-methylbenzoxazole |

| O-Alkylation (of the corresponding phenol) | R-X, base | 6-Alkoxy-2-methylbenzoxazole |

Reactions of the 2-Methyl Group

As previously mentioned, the 2-methyl group is a reactive site. Beyond condensation reactions, it can undergo oxidation to an aldehyde or a carboxylic acid under appropriate conditions. For example, oxidation with selenium dioxide could yield the corresponding 2-formylbenzoxazole. Further oxidation would provide the 2-carboxybenzoxazole. These functionalized products are versatile building blocks for further synthetic elaborations.

Table 3: Key Reactions Involving the 2-Methyl Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group at C2 |

|---|---|---|

| Condensation | Aldehyde, base or acid catalyst | Styryl |

| Oxidation | SeO₂ | Formyl |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxyl |

Prodrug Derivatization Methodologies from a Chemical Synthesis Standpoint

Prodrug design is a critical strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For benzoxazole derivatives, including 6-ethoxy-2-methyl-benzoxazole, various functional groups can be introduced to create prodrugs that can undergo metabolic or physicochemical changes in the body to release the active pharmacological agent. nih.gov The primary goal of such derivatization is to improve drug delivery to the target site and enhance therapeutic activity while minimizing potential toxicity. nih.gov

One common approach involves the modification of the benzoxazole core to include moieties that can be cleaved enzymatically or chemically in vivo. While specific examples for 6-ethoxy-2-methyl-benzoxazole are not extensively documented, general prodrug strategies for heterocyclic compounds can be applied. These often involve the introduction of ester or amide linkages that are susceptible to hydrolysis by esterases or amidases. For instance, if a hydroxyl or carboxyl group were present on a derivative of 6-ethoxy-2-methyl-benzoxazole, it could be esterified or amidated with a promoiety designed to improve solubility, membrane permeability, or target specificity.

Key considerations for the synthesis of benzoxazole prodrugs include:

Amenable Functional Groups: Identifying or introducing functional groups on the parent molecule that are suitable for derivatization.

Promoieties: Selecting safe and rapidly excreted promoieties.

Reversible Chemical Modifications: Ensuring that the chemical modifications are reversible under physiological conditions.

Synthetic Feasibility: The derivatization process should be synthetically straightforward. acs.org

Amide and Ester Formation from Carboxyl or Hydroxyl Precursors

The formation of amide and ester derivatives from benzoxazole precursors bearing carboxyl or hydroxyl groups is a fundamental aspect of creating diverse chemical libraries for drug discovery and developing prodrugs.

Amide Formation:

The synthesis of benzoxazole amides can be achieved through various synthetic routes. A general method involves the coupling of a benzoxazole carboxylic acid with an amine in the presence of a coupling agent. While direct synthesis from 6-ethoxy-2-methyl-benzoxazole would require prior functionalization to introduce a carboxylic acid, the general principles of amide bond formation are applicable. For instance, a series of benzoxazole amides have been prepared through the cyclization of substituted 2-hydroxy anilines with N-(bis-methylsulfanylmethylene) amides. researchgate.net Another approach involves the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) and 2-fluoropyridine. nih.gov This method proceeds via a cascade reaction involving the activation of the amide carbonyl group, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov Such methodologies could be adapted for a 4-ethoxy-2-aminophenol precursor to yield derivatives of 6-ethoxy-2-methyl-benzoxazole. Benzoxazole and benzothiazole (B30560) amides have been identified as potent inhibitors of CYP3A4, highlighting their potential as pharmacokinetic enhancers for other drugs. nih.gov

Ester Formation:

Esterification of benzoxazole derivatives is a common strategy for synthesizing compounds with varied physicochemical properties. The biosynthesis of some benzoxazoles proceeds through an unstable ester intermediate, which then rearranges to form the benzoxazole ring. nih.gov This natural pathway underscores the significance of ester chemistry in the formation of the benzoxazole core.

From a synthetic standpoint, benzoxazole-substituted esters can be prepared through methods like the Michael addition. An efficient one-pot synthesis of benzoxazole/benzothiazole-substituted esters has been reported, involving the reaction of substituted 2-aminophenols with α,β-unsaturated esters. mdpi.com Furthermore, esters of benzoxazole-2-carboxylic acid have been synthesized and shown to possess potent anti-allergic activity. google.com The synthesis can be achieved by reacting the corresponding benzoxazinediones with thionyl chloride to form a chloro derivative, which is then reacted with an alcohol to yield the ester. google.com Alternatively, ester interchange with a lower alkyl ester can be employed. google.com

| Reaction Type | Precursors | Key Reagents/Conditions | Product |

| Amide Formation | Benzoxazole Carboxylic Acid, Amine | Coupling agents (e.g., DCC, EDC) | Benzoxazole Amide |

| Amide Formation | 2-Aminophenol (B121084), Tertiary Amide | Triflic anhydride, 2-Fluoropyridine | 2-Substituted Benzoxazole |

| Ester Formation | 2-Aminophenol, α,β-Unsaturated Ester | Michael Addition | Benzoxazole-substituted Ester |

| Ester Formation | Benzoxazinedione | Thionyl chloride, Alcohol | Benzoxazole-2-carboxylate |

Exploration of Structure-Reactivity Relationships through Chemical Modifications

The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to the benzoxazole scaffold influence its biological activity and reactivity. For benzoxazole derivatives, SAR studies have revealed important insights into the role of various substituents and their positions on the ring system.

Studies on multisubstituted benzazoles have shown that the nature and position of substituents significantly impact their antimicrobial activity. esisresearch.org For instance, the presence of electron-withdrawing groups at position 5 of the benzoxazole ring has been shown to increase antifungal activity against Candida albicans. esisresearch.org In contrast, the benzothiazole ring system was found to enhance activity against Staphylococcus aureus. esisresearch.org

The substitution pattern on the benzoxazole core can also influence other biological activities. For example, the substitution of aromatic aldehydes with dimethoxy or trimethoxy groups on benzoxazole derivatives has been shown to improve their anticancer activity. nih.gov The structure-activity relationship of benzoxazole derivatives suggests that the presence of both electron-withdrawing and electron-releasing groups at distinct positions can enhance antimicrobial and antiproliferative effects. researchgate.net Specifically, electron-withdrawing groups like chlorine and nitro at the ortho- and para-positions, respectively, have been reported to improve anti-proliferative activity against colon cancer cells. researchgate.net

While specific SAR data for 6-ethoxy-2-methyl-benzoxazole is limited, these general findings for substituted benzoxazoles provide a framework for predicting how modifications to the 6-ethoxy and 2-methyl groups might alter its reactivity and biological profile. For example, modifying the ethoxy group or introducing different substituents at the 2-position could modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

| Modification | Position | Observed Effect | Reference |

| Electron-withdrawing group (e.g., Cl, NO2) | 5 | Increased antifungal activity | esisresearch.org |

| Di- or Tri-methoxy substitution on aromatic aldehyde precursor | - | Improved anticancer activity | nih.gov |

| Electron-withdrawing group (e.g., Cl, NO2) | ortho- and para-positions of a substituent | Improved anti-proliferative activity | researchgate.net |

| Benzothiazole core vs. Benzoxazole core | - | Enhanced activity against S. aureus | esisresearch.org |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 6-ethoxy-2-methyl-1,3-benzoxazole in solution. One-dimensional and two-dimensional NMR experiments work in concert to provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-ethoxy-2-methyl-1,3-benzoxazole is expected to show distinct signals corresponding to the three main parts of the molecule: the substituted benzene (B151609) ring, the 2-methyl group, and the 6-ethoxy group. Based on data from analogs like 2-methylbenzoxazole (B1214174) and 6-methoxybenzoxazole, the predicted chemical shifts (δ) in a solvent like CDCl₃ are outlined below. The aromatic region would feature three protons. The H-7 proton is expected to appear as a doublet, coupled to H-5. The H-5 proton would appear as a doublet of doublets, showing coupling to both H-7 and H-4. The H-4 proton, being adjacent to the oxygen of the ethoxy group, is anticipated to be the most shielded of the aromatic protons and appear as a doublet. The ethoxy group presents as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The methyl group at the C2 position is expected to appear as a sharp singlet.

Predicted ¹H and ¹³C NMR Data for 6-ethoxy-2-methyl-1,3-benzoxazole

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | - | ~163-165 |

| C2-CH₃ | ~2.6 | s (singlet) | ~14-15 |

| C4 | ~7.3 | d (doublet) | ~110-112 |

| C5 | ~6.9 | dd (doublet of doublets) | ~113-115 |

| C6 | - | - | ~156-158 |

| C6-O-CH₂-CH₃ | ~4.1 | q (quartet) | ~63-65 |

| C6-O-CH₂-CH₃ | ~1.4 | t (triplet) | ~14-15 |

| C7 | ~7.5 | d (doublet) | ~118-120 |

| C7a | - | - | ~141-143 |

| C3a | - | - | ~149-151 |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include the coupling between the ethoxy -CH₂- and -CH₃ protons, and couplings between adjacent aromatic protons (H-4 with H-5, and H-5 with H-7).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the proton signals for the C2-methyl, ethoxy, and aromatic C-H groups to their corresponding carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps to piece together the entire molecular framework. Essential correlations would include:

The C2-methyl protons showing a correlation to the C2 carbon.

The ethoxy -CH₂- protons showing a correlation to the C6 carbon of the aromatic ring.

The H-7 proton showing correlations to C5 and the quaternary carbon C3a.

The H-4 proton showing correlations to C5, C6, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the C2-methyl protons and the H-7 proton, confirming their spatial proximity on the benzoxazole (B165842) ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern under ionization.

HRMS is used to determine the precise molecular weight of a compound with high accuracy. For 6-ethoxy-2-methyl-1,3-benzoxazole, the molecular formula is C₁₀H₁₁NO₂. HRMS would be expected to find a molecular ion peak [M+H]⁺ that corresponds to the calculated exact mass, confirming the elemental composition.

HRMS Data for 6-ethoxy-2-methyl-1,3-benzoxazole

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Theoretical Monoisotopic Mass [M] | 177.07898 u |

| Expected [M+H]⁺ | 178.08626 u |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for separating 6-ethoxy-2-methyl-1,3-benzoxazole from a reaction mixture and obtaining its electron ionization (EI) mass spectrum. The resulting spectrum would show a molecular ion peak (M⁺˙) at m/z 177, and a series of fragment ions that are characteristic of the structure. Predicted fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 162, or the loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement from the ethoxy group to yield an ion at m/z 149.

While specific MALDI-MS data for 6-ethoxy-2-methyl-1,3-benzoxazole is not prevalent, this soft ionization technique is highly valuable for analyzing non-volatile organic molecules. Research on related heterocyclic compounds, such as 6-ethoxy-2-mercaptobenzothiazole, has explored their use as potential matrices in MALDI-MS for the analysis of biomolecules. sigmaaldrich.com This suggests that benzoxazole derivatives themselves can be amenable to MALDI analysis, which would typically show a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The benzoxazole ring itself has a set of characteristic vibrations. The C=N stretching vibration within the oxazole (B20620) ring is a key marker and is typically observed in the region of 1672–1566 cm⁻¹. esisresearch.org For instance, in studies of 2-substituted benzoxazoles, this band appears around 1640 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the benzoxazole system are also prominent. The asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, near 1073 cm⁻¹. esisresearch.org

The substituents on the benzene ring also give rise to distinct vibrational bands. The 6-ethoxy group (-O-CH₂-CH₃) will show characteristic C-O stretching vibrations, as well as C-H stretching and bending modes from the ethyl group. The 2-methyl group (-CH₃) will exhibit its own symmetric and asymmetric stretching and bending frequencies.

Table 1: Predicted IR and Raman Vibrational Frequencies for 6-ethoxy-2-methyl-benzoxazole

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| C=N Stretch | Benzoxazole Ring | 1640 - 1670 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | Benzoxazole Ring | ~1250 | IR |

| Symmetric C-O-C Stretch | Benzoxazole Ring | ~1070 | Raman |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Methyl & Ethoxy Groups | 2850 - 2980 | IR, Raman |

Note: This table is predictive and based on data from structurally similar compounds. esisresearch.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for identifying conjugated systems and chromophores. The benzoxazole core is a chromophore that absorbs UV radiation. researchgate.net

The UV-Vis spectrum of benzoxazole and its derivatives typically displays multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the conjugated π-electron system of the fused benzene and oxazole rings. The n → π* transitions, which are typically weaker, involve the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net

Studies on various benzoxazole derivatives show that their maximum absorption wavelengths (λmax) are influenced by the nature and position of substituents on the benzoxazole ring system. For example, 2-(2'-hydroxyphenyl)benzoxazole derivatives absorb UVA and UVB radiation with λmax values ranging from 336 to 374 nm. scielo.br The vapor absorption spectrum of the parent benzoxazole shows a moderately intense system beginning near 2850 Å (285 nm). cdnsciencepub.com

For 6-ethoxy-2-methyl-benzoxazole, the ethoxy and methyl groups are expected to act as auxochromes, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and may also affect the molar absorptivity. While specific experimental λmax values for 6-ethoxy-2-methyl-benzoxazole are not documented in the available literature, a general range can be inferred from related compounds.

Table 2: Expected UV-Vis Absorption Data for 6-ethoxy-2-methyl-benzoxazole in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Benzoxazole Ring | 270 - 290 |

| π → π* | Benzoxazole Ring | 330 - 380 |

Note: This table is predictive and based on absorption data for parent benzoxazole and various substituted derivatives. scielo.brcdnsciencepub.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The molecular formula for Benzoxazole, 6-ethoxy-2-methyl- is C₁₀H₁₁NO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Calculated Composition:

Carbon (C): (10 * 12.011) / 177.215 * 100% = 67.77%

Hydrogen (H): (11 * 1.008) / 177.215 * 100% = 6.25%

Nitrogen (N): (1 * 14.007) / 177.215 * 100% = 7.90%

Oxygen (O): (2 * 15.999) / 177.215 * 100% = 18.08%

While experimental results for the target compound are not available, studies on other 2-substituted benzoxazoles demonstrate the application of this method. For instance, in the synthesis of 2-[(E)-2-phenylethenyl]-1,3-benzoxazole (C₁₅H₁₁NO), the calculated values were C, 81.43%; H, 5.01%; N, 6.33%, which were confirmed by experimental findings. nih.gov This process validates the successful synthesis and purity of the new compounds.

Table 3: Elemental Composition of Benzoxazole, 6-ethoxy-2-methyl- (C₁₀H₁₁NO₂)

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 67.77% |

| Hydrogen | H | 6.25% |

| Nitrogen | N | 7.90% |

Note: The data in this table is theoretical, calculated from the molecular formula.

Advanced Applications of Benzoxazole, 6 Ethoxy 2 Methyl in Chemical Research and Material Science

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The chemical architecture of Benzoxazole (B165842), 6-ethoxy-2-methyl- makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds. The ethoxy and methyl groups at the 6- and 2-positions, respectively, can influence the molecule's solubility, lipophilicity, and steric interactions, thereby modulating its reactivity and biological activity.

Researchers have utilized Benzoxazole, 6-ethoxy-2-methyl- as a starting material for the synthesis of various derivatives with potential therapeutic applications. For instance, the benzoxazole scaffold is a key component in the design of agents for medical imaging. A notable example is the development of positron emission tomography (PET) tracers for the in vivo detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. Derivatives of 6-ethoxy-2-methyl-benzoxazole have been investigated for this purpose, where the core structure is further functionalized to enhance binding affinity and specificity to Aβ aggregates.

The synthesis of these complex molecules often involves multi-step reaction sequences. The reactivity of the benzoxazole ring system allows for various chemical transformations, including electrophilic substitution and modifications at the substituent groups. The development of such intricate molecules underscores the importance of Benzoxazole, 6-ethoxy-2-methyl- as a foundational element in constructing sophisticated chemical entities.

Development of Novel Heterocyclic Scaffolds based on Benzoxazole, 6-ethoxy-2-methyl-

The inherent reactivity of the Benzoxazole, 6-ethoxy-2-methyl- scaffold allows for its elaboration into novel heterocyclic systems. By performing chemical modifications on the core structure, researchers can generate libraries of new compounds with diverse and potentially enhanced biological or material properties.

One area of exploration involves the fusion of other heterocyclic rings onto the benzoxazole backbone, creating polycyclic systems with unique three-dimensional shapes and electronic properties. These novel scaffolds can then be screened for a variety of applications, from new drug candidates to functional materials. The strategic modification of the 6-ethoxy and 2-methyl groups can further tune the properties of these new heterocyclic architectures.

For example, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a benzoxazole moiety has been explored. These hybrid molecules have shown promise for various biological activities. While specific examples starting directly from 6-ethoxy-2-methyl-benzoxazole are not extensively documented in publicly available literature, the general synthetic strategies employed for benzoxazole derivatives are applicable. These strategies often involve the condensation of substituted o-aminophenols with various reagents to construct the desired heterocyclic framework.

Rational Design of Compounds with Tunable Molecular Recognition Properties

The ability of a molecule to selectively recognize and bind to a specific target is fundamental to many biological processes and technological applications. The rational design of compounds with tunable molecular recognition properties is a key focus in medicinal chemistry and materials science. The Benzoxazole, 6-ethoxy-2-methyl- scaffold provides a platform for such design.

By systematically modifying the substituents on the benzoxazole ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a target. For instance, in the context of designing enzyme inhibitors, the ethoxy group of Benzoxazole, 6-ethoxy-2-methyl- can be altered to modulate hydrophobic interactions within the enzyme's active site. Similarly, the methyl group can be replaced with other functional groups to introduce new hydrogen bonding or other non-covalent interactions.

Exploration of Applications in Material Science

The unique photophysical properties of benzoxazole derivatives have led to their exploration in the field of material science. These compounds can form the basis of fluorescent materials, organic light-emitting diodes (OLEDs), and other advanced materials. The 6-ethoxy and 2-methyl substituents on the benzoxazole ring can influence the solid-state packing and intermolecular interactions of these materials, which in turn affects their bulk properties.

Photophysical Properties and Fluorescence Characteristics of Benzoxazole Architectures

Benzoxazole derivatives are known for their fluorescent properties, often exhibiting significant Stokes shifts and environmental sensitivity. These characteristics make them attractive candidates for the development of fluorescent probes and sensors. The fluorescence of these molecules arises from the de-excitation of electrons from an excited state back to the ground state, with the emitted light having a longer wavelength than the absorbed light.

The specific photophysical properties of a benzoxazole derivative are highly dependent on its chemical structure. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to changes in the absorption and emission wavelengths. The 6-ethoxy group on Benzoxazole, 6-ethoxy-2-methyl- acts as an electron-donating group, which can influence the fluorescence quantum yield and lifetime of its derivatives.

Research into fluorescent probes for biological imaging has leveraged the photophysical properties of benzoxazole architectures. For instance, derivatives of 6-ethoxy-benzoxazole have been synthesized and studied for their ability to visualize specific cellular components or processes. The table below summarizes the photophysical data for a closely related benzothiazole (B30560) derivative, which provides an indication of the types of properties that can be expected from 6-ethoxy-2-methyl-benzoxazole based fluorophores.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Reference |

| 2-(6-Ethoxy-2-benzothiazolylthio)ethyl acrylate | Dichloromethane | 298 | - | |

| 2-(6-Ethoxy-2-benzothiazolylthio)ethyl methacrylate | Dichloromethane | 298 | - |

Note: Specific fluorescence emission data for these particular compounds were not provided in the referenced source.

The development of these fluorescent materials highlights the potential of the Benzoxazole, 6-ethoxy-2-methyl- scaffold in creating advanced materials with tailored optical properties for a range of technological applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape on Benzoxazole (B165842), 6-ethoxy-2-methyl-

Currently, the research directly focused on Benzoxazole, 6-ethoxy-2-methyl- is sparse. Much of the available information is derived from broader studies on benzoxazole derivatives. These parent compounds are recognized for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.govnih.gov The presence of the benzoxazole core suggests that 6-ethoxy-2-methyl-benzoxazole could be a candidate for drug development and other biomedical applications. ontosight.ai The primary method for synthesizing benzoxazoles involves the condensation of appropriately substituted 2-aminophenols with various reagents like carboxylic acids or aldehydes. researchgate.netorganic-chemistry.orgnih.gov For the title compound, this would typically involve the reaction of 4-ethoxy-2-aminophenol with a suitable acetylating agent.

Identification of Knowledge Gaps in its Chemistry and Synthetic Pathways

Furthermore, a comprehensive characterization of its physicochemical properties, including detailed spectroscopic analysis beyond basic data, is lacking. The reactivity of the ethoxy and methyl groups on the benzoxazole ring system has not been extensively explored, which limits the understanding of its potential for further functionalization.

Prospective Directions for Novel Synthetic Methodologies

Future research should prioritize the development of novel and efficient synthetic pathways for Benzoxazole, 6-ethoxy-2-methyl-. This includes the exploration of:

Catalytic Methods: The use of various catalysts, such as metal nanoparticles (e.g., Fe3O4@SiO2-SO3H), ionic liquids, and copper complexes, has shown promise in synthesizing other benzoxazole derivatives under milder, solvent-free conditions. ajchem-a.comrsc.orgajchem-a.comacs.org Applying these to the synthesis of 6-ethoxy-2-methyl-benzoxazole could lead to higher yields and more environmentally friendly processes.

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzoxazoles, offering a faster and more efficient alternative to conventional heating methods. ingentaconnect.com

One-Pot Procedures: Developing sequential one-pot reactions, for instance, starting from readily available precursors to generate the substituted 2-aminophenol (B121084) in situ followed by cyclization, could streamline the synthesis. organic-chemistry.org

| Synthetic Approach | Potential Advantages |

| Catalytic Methods | Milder reaction conditions, reusability of catalysts, improved yields. ajchem-a.comajchem-a.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency. ingentaconnect.com |

| One-Pot Procedures | Streamlined process, reduced waste. organic-chemistry.org |

Future Avenues in Computational Chemistry for Benzoxazole, 6-ethoxy-2-methyl-

Computational chemistry offers powerful tools to bridge the existing knowledge gaps. Future computational studies could focus on:

Molecular Docking: To predict the binding affinity of Benzoxazole, 6-ethoxy-2-methyl- with various biological targets, such as enzymes and receptors, which could guide the design of new therapeutic agents. nih.govtandfonline.com Studies on similar benzoxazole derivatives have shown that they can act as inhibitors of enzymes like DNA gyrase. nih.gov

Quantum Chemical Calculations: To elucidate the electronic structure, spectroscopic properties, and reactivity of the molecule. This can aid in understanding its chemical behavior and in the design of new reactions.

Molecular Dynamics Simulations: To study the conformational dynamics and interactions of the molecule in different environments, which is crucial for understanding its behavior in biological systems and for materials science applications. diva-portal.org

Potential for Advanced Materials Research Derived from Benzoxazole, 6-ethoxy-2-methyl- Architectures

The benzoxazole core is known for its fluorescent properties and is used in the development of optical brighteners and other functional materials. ingentaconnect.comijpbs.com This opens up exciting possibilities for Benzoxazole, 6-ethoxy-2-methyl- in advanced materials research:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of benzoxazole derivatives make them potential candidates for use as emitters or host materials in OLEDs. mdpi.com The specific substitutions on the ring can be tuned to achieve desired emission colors and efficiencies.

Fluorescent Probes: The molecule could be functionalized to act as a fluorescent sensor for detecting specific ions or biomolecules.

Polymer Science: Benzoxazole-containing polymers often exhibit high thermal stability and excellent mechanical properties. Incorporating the 6-ethoxy-2-methyl-benzoxazole moiety into polymer backbones could lead to the development of novel high-performance materials.

Q & A

Q. What are the optimized synthetic routes for 6-ethoxy-2-methyl-benzoxazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of 2-aminophenol with methyl chloroacetate under reflux conditions, followed by ethoxylation at the 6-position. Key parameters include:

- Temperature : 200°C for cyclization (to avoid side products like benzoxazole-2-thiol) .

- Catalysts : Thiourea derivatives can facilitate thiol intermediate formation, but HCl or acetic acid is preferred for esterification .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol) ensures >95% purity. HPLC with a C18 column (acetonitrile/water) monitors purity .

Q. How can researchers validate the structural integrity of 6-ethoxy-2-methyl-benzoxazole derivatives?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., ethoxy at C6: δ 1.3 ppm for CH, δ 4.0 ppm for OCH) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H] at m/z 193.0735) .

- X-ray Crystallography : Resolve crystal structures to confirm planarity of the benzoxazole core and substituent angles .

Q. What in vitro models are suitable for preliminary evaluation of anticancer activity in 6-ethoxy-2-methyl-benzoxazole derivatives?

Methodological Answer:

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2, A549) with non-cancerous lines (e.g., HEK-293) as controls .

- Assays : MTT or SRB assays at 48–72 hr exposure; IC values <10 μM indicate potency.

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate the biological activity of 6-ethoxy-2-methyl-benzoxazole?

Methodological Answer:

- Substituent Screening : Introduce electron-withdrawing groups (NO, Cl) at C4/C5 to enhance electrophilicity and DNA intercalation .

- SAR Analysis : Compare IC values against substituent Hammett constants (σ) to quantify electronic effects.

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., EGFR or topoisomerase II) using AutoDock Vina; validate with SPR binding assays .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

Methodological Answer: